![molecular formula C22H28N2O2S B4692410 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazide](/img/structure/B4692410.png)
4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazide
Overview
Description
4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazide, also known as Sulfasalazine, is a sulfonamide drug that has been used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Sulfasalazine is a prodrug that is metabolized in the colon to its active form, 5-aminosalicylic acid (5-ASA) and sulfapyridine. In recent years, there has been growing interest in the scientific research application of Sulfasalazine due to its potential therapeutic effects in various diseases.
Mechanism of Action
4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee exerts its therapeutic effects through multiple mechanisms of action. The active metabolite, 5-ASA, has anti-inflammatory properties and inhibits the production of pro-inflammatory cytokines. 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been found to have various biochemical and physiological effects. Inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate have been shown to decrease with 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee therapy. 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has also been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been shown to modulate the gut microbiome, which plays a crucial role in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has several advantages for lab experiments. It is readily available and can be easily synthesized. 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has also been extensively studied, and its mechanism of action is well understood. However, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability. 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee can also have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the scientific research application of 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee. In cancer research, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee could be further investigated as a potential therapy for various types of cancer. In inflammatory bowel disease, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee could be studied in combination with other therapies to improve treatment outcomes. In addition, the effects of 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee on the gut microbiome could be further explored to better understand its role in the regulation of inflammation. Finally, the development of 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
Scientific Research Applications
4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been found to have potential therapeutic effects in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In cancer research, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the NF-κB pathway. In inflammatory bowel disease, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been used as a first-line therapy due to its anti-inflammatory properties. In rheumatoid arthritis, 4-isobutyl-N'-(4-phenylcyclohexylidene)benzenesulfonohydrazidee has been found to reduce joint pain and inflammation.
properties
IUPAC Name |
4-(2-methylpropyl)-N-[(4-phenylcyclohexylidene)amino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-17(2)16-18-8-14-22(15-9-18)27(25,26)24-23-21-12-10-20(11-13-21)19-6-4-3-5-7-19/h3-9,14-15,17,20,24H,10-13,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAPZCDYYOKKHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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